molecular formula C14H12N4O2 B5718660 2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide

2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No.: B5718660
M. Wt: 268.27 g/mol
InChI Key: QDAOBDLLGFXGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalenyloxy group and a triazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the following steps:

    Formation of 2-naphthalenyloxyacetic acid: This can be achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2-naphthalenyloxyacetyl chloride: The 2-naphthalenyloxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Formation of this compound: The final step involves reacting the 2-naphthalenyloxyacetyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The naphthalenyloxy group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets. The naphthalenyloxy group can intercalate into DNA, disrupting its function, while the triazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-naphthoxyacetic acid: A related compound with a similar naphthalenyloxy group but lacking the triazole moiety.

    4-amino-1,2,4-triazole: A simpler triazole derivative without the naphthalenyloxy group.

Uniqueness

2-(2-naphthalenyloxy)-N-4H-1,2,4-triazol-4-ylacetamide is unique due to the combination of the naphthalenyloxy and triazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(17-18-9-15-16-10-18)8-20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOBDLLGFXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.